molecular formula C18H16N2O2 B8657290 methyl 2-[3-(1-pyridin-3-ylethenyl)-1H-indol-2-yl]acetate CAS No. 91653-14-4

methyl 2-[3-(1-pyridin-3-ylethenyl)-1H-indol-2-yl]acetate

Cat. No. B8657290
M. Wt: 292.3 g/mol
InChI Key: YUNTXRAZEACNBV-UHFFFAOYSA-N
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Patent
US04851417

Procedure details

A solution of 6.13 g (0.032 m) of methyl indole-2 acetate, 7.16 g (7.0 mL, 0.059 m) of 3-acetylpyridine, and 10 mL of concentrated H2SO4 in 200 mL of dry MeOH was refluxed for 2 hours in an atmosphere of N2. The clear red solution was poured onto 600 g of ice. It was made alkaline with NH4OH and extracted with 2×500 mL portions of ether. The ether solution was washed with H2O, dried, and concentrated to dryness. The residue was triturated with hexane-ether (1:1), and the crystals that formed were collected and dried; wt 8.0 g; mp 154°-157° C. (lit. mp 160°-161° C.). The material was suitable for the next step. An additional 110 mg separated from the ether-hexane filtrate. Total yield 8.17 g.
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[CH2:10][C:11]([O:13][CH3:14])=[O:12].[C:15]([C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1)(=O)[CH3:16].OS(O)(=O)=O.N#N.[NH4+].[OH-]>CO>[C:11]([CH2:10][C:2]1[NH:1][C:9]2[C:4]([C:3]=1[C:15]([C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1)=[CH2:16])=[CH:5][CH:6]=[CH:7][CH:8]=2)([O:13][CH3:14])=[O:12] |f:4.5|

Inputs

Step One
Name
Quantity
6.13 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)CC(=O)OC
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)(=O)C=1C=NC=CC1
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
ice
Quantity
600 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 2×500 mL portions of ether
WASH
Type
WASH
Details
The ether solution was washed with H2O
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane-ether (1:1)
CUSTOM
Type
CUSTOM
Details
the crystals that formed
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
An additional 110 mg separated from the ether-hexane filtrate

Outcomes

Product
Name
Type
Smiles
C(=O)(OC)CC=1NC2=CC=CC=C2C1C(=C)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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